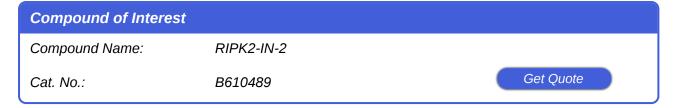


# Assessing the Off-Target Kinase Profile of RIPK2 Inhibitors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[1][2] [3] Its role in various inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. However, the development of specific RIPK2 inhibitors requires a thorough understanding of their off-target effects to minimize potential toxicity and ensure ontarget efficacy. While a detailed, publicly available off-target kinase profile for **RIPK2-IN-2** is not readily accessible, this guide provides a comparative analysis of several well-characterized RIPK2 inhibitors, offering insights into their selectivity and potential off-target liabilities. This comparison is essential for researchers selecting appropriate tool compounds for preclinical studies and for those involved in the development of novel RIPK2-targeted therapies.

## **Comparative Analysis of RIPK2 Inhibitor Selectivity**

The following table summarizes the on-target potency and off-target profiles of several known RIPK2 inhibitors. The data is compiled from various kinase profiling studies and highlights the diverse selectivity profiles of these compounds.



Inhibitor	RIPK2 Potency (IC50/Kd)	Key Off-Targets and Selectivity Profile
WEHI-345	IC50: 130 nM, Kd: 46 nM[4][5]	Highly selective for RIPK2.  Shows negligible activity against RIPK1, RIPK4, and RIPK5 (Kd > 10,000 nM) and a panel of 95 other kinases when tested at 1 μΜ.[5]
GSK583	IC50: 5 nM[4]	Generally selective across a panel of 300 kinases at 1 μM.  [6] However, it exhibits off-target activity against the hERG ion channel (IC50 = 7.45 μM) and RIPK3 (IC50 = 16 nM), which has limited its clinical development.[7][8][9]
Regorafenib	IC50 for RIPK2 not specified, but known to inhibit.	A multi-kinase inhibitor targeting VEGFR1-3, TIE2, PDGFR-β, FGFR1, KIT, RET, RAF1, and BRAF.[10][11][12] [13][14] Its broad-spectrum activity makes it a non-selective probe for RIPK2.
Ponatinib	IC50 for RIPK2 not specified, but known to inhibit.	A multi-kinase inhibitor with high affinity for at least 40 kinases, including VEGFR, PDGFR, FGFR, Src, KIT, and RET, with IC50 values in the low nanomolar range.[15][16]



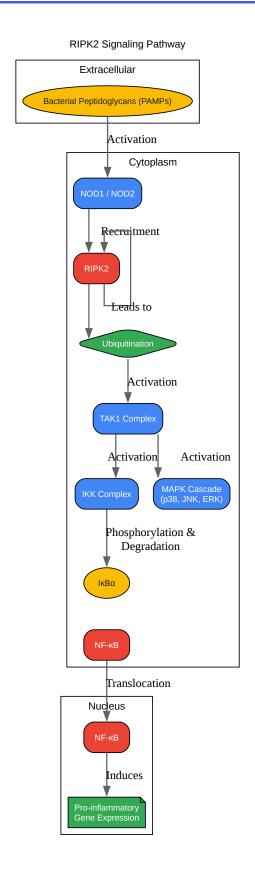
OD38

Reported to have a more favorable off-target profile compared to its analog OD36, with its inhibitory effect being less influenced by concentration changes.[6][17]

# **Signaling Pathway of RIPK2**

RIPK2 is a central kinase in the NOD-like receptor signaling pathway. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the NF-kB and MAPK pathways. This results in the production of pro-inflammatory cytokines.





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Caption: The NOD-RIPK2 signaling cascade leading to pro-inflammatory gene expression.





# **Experimental Protocols for Kinase Profiling**

Assessing the off-target profile of a kinase inhibitor is crucial for its development as a selective therapeutic agent. Two widely used platforms for this purpose are KINOMEscan and KiNativ.

## KINOMEscan (DiscoverX/Eurofins Discovery)

This method is an in vitro competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

#### Methodology:

- Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.
- Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
- Quantification: The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

## **KiNativ (ActivX Biosciences)**

This is an activity-based protein profiling (ABPP) platform that assesses inhibitor binding to kinases in their native cellular environment (cell or tissue lysates).





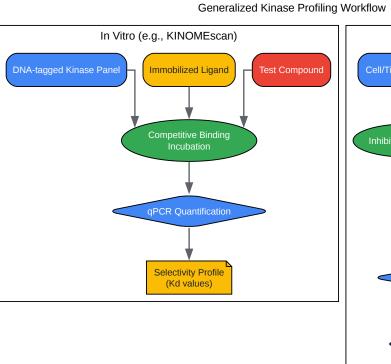


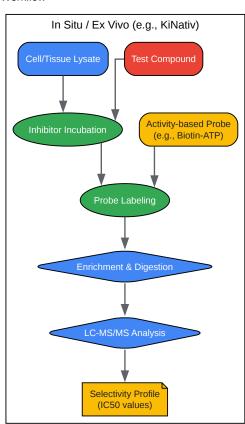
Principle: This method utilizes biotinylated acyl phosphates of ATP or ADP that covalently label a conserved lysine residue in the ATP-binding pocket of active kinases. The extent of labeling is quantified by mass spectrometry. A kinase inhibitor will compete with the probe for binding to the active site, resulting in reduced labeling.

#### Methodology:

- Lysate Preparation: Cells or tissues are lysed to release the native kinases.
- Inhibitor Treatment: The lysate is incubated with the test inhibitor at various concentrations.
- Probe Labeling: A biotinylated ATP/ADP acyl phosphate probe is added to the lysate. The
  probe covalently attaches to the active site of kinases that are not occupied by the inhibitor.
- Enrichment and Digestion: The labeled proteins are enriched using streptavidin beads and then digested, typically with trypsin, to generate peptides.
- Mass Spectrometry: The biotinylated peptides are analyzed by liquid chromatographytandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.
- Data Analysis: The potency of the inhibitor for each kinase is determined by measuring the reduction in probe labeling as a function of inhibitor concentration, allowing for the calculation of IC50 values.







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Caption: Overview of in vitro and in situ kinase inhibitor profiling methodologies.

## Conclusion

The selection of a RIPK2 inhibitor for research or therapeutic development requires careful consideration of its off-target kinase profile. While highly selective inhibitors like WEHI-345 are valuable as research tools, others, such as GSK583, highlight the challenges of achieving



selectivity while avoiding liabilities like hERG inhibition. Broad-spectrum inhibitors like regorafenib and ponatinib, although potent against RIPK2, have extensive off-target effects that must be considered in the context of their polypharmacology. A comprehensive assessment of an inhibitor's selectivity using established platforms like KINOMEscan or KiNativ is a critical step in advancing our understanding of RIPK2 biology and in the development of safe and effective RIPK2-targeted therapies.

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